![molecular formula C19H29NOS2 B14238144 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol CAS No. 244221-76-9](/img/structure/B14238144.png)
1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dodecan-2-ol chain attached to a benzothiazole ring via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable dodecan-2-ol derivative. One common method involves the nucleophilic substitution reaction where 1,3-benzothiazole-2-thiol reacts with a halogenated dodecan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the dodecan-2-ol chain can participate in substitution reactions to form esters, ethers, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides, and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfanyl derivatives.
Substitution: Esters, ethers, and other substituted products.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with GABA receptors and sodium channels, influencing neuronal activity and exhibiting anticonvulsant effects . The sulfanyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Another compound with a similar sulfanyl linkage but different heterocyclic core.
Uniqueness: 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol is unique due to its specific dodecan-2-ol chain, which imparts distinct physicochemical properties and biological activities. The presence of the long alkyl chain enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
特性
CAS番号 |
244221-76-9 |
|---|---|
分子式 |
C19H29NOS2 |
分子量 |
351.6 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-ylsulfanyl)dodecan-2-ol |
InChI |
InChI=1S/C19H29NOS2/c1-2-3-4-5-6-7-8-9-12-16(21)15-22-19-20-17-13-10-11-14-18(17)23-19/h10-11,13-14,16,21H,2-9,12,15H2,1H3 |
InChIキー |
JESFEHVRCYZBKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CSC1=NC2=CC=CC=C2S1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


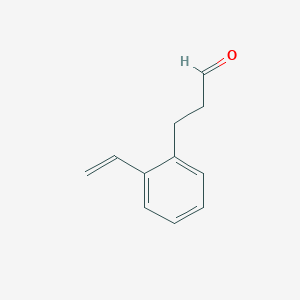

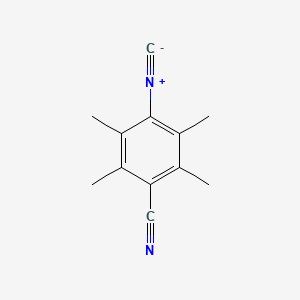
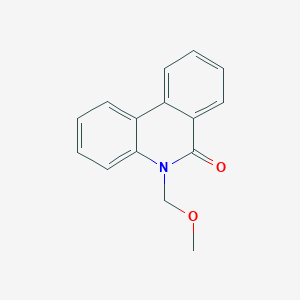

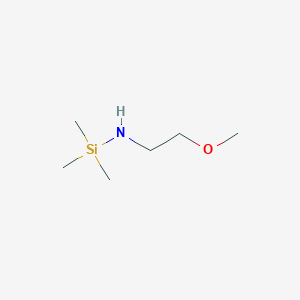

![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
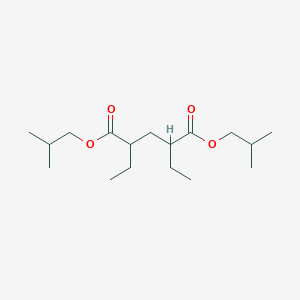
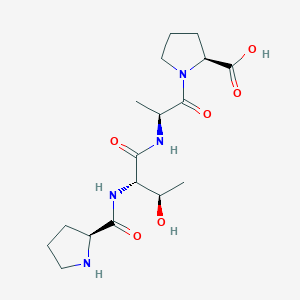
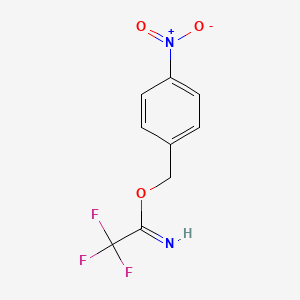
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)

